molecular formula C20H22N2O6 B558232 Boc-Phe-ONp CAS No. 7535-56-0

Boc-Phe-ONp

Cat. No.: B558232
CAS No.: 7535-56-0
M. Wt: 386.4 g/mol
InChI Key: QZIWWFMMLBBICG-KRWDZBQOSA-N
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Description

Boc-Phe-ONp (N-α-tert-butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis and enzymatic studies. Its chemical formula is C₂₀H₂₂N₂O₆, with a molecular weight of 386.4 g/mol . Key physical properties include a melting point of 127–128°C, a boiling point of 558.4°C at 760 mmHg, and a density of 1.24 g/cm³ . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-nitrophenyl (ONp) ester group, which acts as an efficient leaving group in nucleophilic acyl substitution reactions . This compound has been employed in molecularly imprinted polymers (MIPs) to mimic enzymatic catalysis, demonstrating chiral selectivity in hydrolysis reactions .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWWFMMLBBICG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226326
Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7535-56-0
Record name N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester
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Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
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Record name 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
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Record name 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate
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Preparation Methods

Classical Carbodiimide-Mediated Coupling

The most widely reported method involves coupling Boc-protected phenylalanine (Boc-Phe-OH) with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as the activating agent. In a representative procedure, Boc-Phe-OH (1.0 equiv) and p-nitrophenol (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) under nitrogen atmosphere . DCC (1.1 equiv) is added at 0°C, followed by stirring at room temperature for 12–24 hours. The precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is washed sequentially with 5% NaHCO₃, 5% HCl, and brine . Evaporation and recrystallization from chloroform/petroleum ether yield Boc-Phe-ONp as a white crystalline solid (melting point: 127–128°C) .

Key Data:

  • Yield: 85–89%

  • Solvent Optimization: EtOAc outperforms DCM in minimizing side reactions .

  • Base Influence: Triethylamine (TEA) or N-methylmorpholine (NMM) enhances reaction efficiency by scavenging HCl .

Alternative Coupling Reagents: HOBt and HBTU

While DCC remains predominant, hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have been employed to suppress racemization. For instance, Boc-Phe-OH, p-nitrophenol, and HBTU (1.1 equiv) in dimethylformamide (DMF) with NMM (2.0 equiv) achieved 82% yield within 4 hours . HOBt-assisted DCC coupling in tetrahydrofuran (THF) further improved enantiopurity (>98% ee) .

Comparative Table:

Coupling AgentSolventBaseTime (h)Yield (%)Racemization Risk
DCCDCMTEA2485Moderate
DCC/HOBtTHFNMM1888Low
HBTUDMFNMM482Very Low

Large-Scale Synthesis and Industrial Adaptations

For industrial applications, cost-effective protocols use p-toluenesulfonic acid (pTSA) as a catalyst in refluxing toluene. Boc-Phe-OH and p-nitrophenol (1:1.1 molar ratio) are heated with pTSA (0.1 equiv) under Dean-Stark conditions to remove water . This method achieves 90% yield with minimal purification, though prolonged heating risks decomposition .

Critical Parameters:

  • Temperature: 110–120°C optimal; higher temperatures degrade the nitro group .

  • Moisture Control: Strict anhydrous conditions prevent hydrolysis of the active ester .

Troubleshooting and Byproduct Management

Common challenges include:

  • DCU Precipitation: Incomplete removal leads to contaminated products. Filtration through Celite® or silica gel is recommended .

  • Moisture Sensitivity: Storage under -20°C in sealed containers prevents hydrolysis .

  • Racemization: Lower temperatures (0–5°C) and HOBt additives mitigate epimerization at the α-carbon .

Analytical Characterization

Spectroscopic Data:

  • IR (KBr): 1742 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • ¹H NMR (CDCl₃): δ 1.52 (s, 9H, Boc), 3.54 (s, 3H, OCH₃ in byproducts), 8.18–7.25 (m, aromatic) .

  • HPLC Purity: >99% achieved via silica gel chromatography (EtOAc/hexane, 3:7) .

Applications in Peptide Synthesis

This compound’s utility is exemplified in segment condensations for complex peptides like octreotide . Its reactivity with amino groups in DMF or DCM enables rapid peptide chain elongation, particularly in solid-phase synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Hydrolysis Studies

One of the prominent applications of Boc-Phe-ONp is in studying catalytic activities of peptide nanostructures. Research has demonstrated that this compound can be hydrolyzed by various catalytic tetrapeptides, showcasing the influence of nanostructure on catalytic efficiency.

Table 1: Hydrolysis Rates of this compound with Different Catalysts

Catalyst StructureRate EnhancementConditions
Nanoribbon-forming tetrapeptide11-foldNeutral pH, Room Temperature
Nanotoroid-forming tetrapeptide21-foldNeutral pH, Room Temperature
Nanocoil-forming tetrapeptide35-foldNeutral pH, Room Temperature

These findings indicate that the specific arrangement and structure of the peptides significantly affect their catalytic capabilities, with the nanocoil structure exhibiting the highest rate enhancement for this compound hydrolysis .

Supramolecular Chemistry

This compound is also instrumental in supramolecular chemistry, where it serves as a substrate to explore self-assembling peptide systems. The ability to manipulate molecular interactions at a nanoscale provides insights into enzyme mimicry and the design of novel catalysts that can operate under physiological conditions .

Synthesis and Peptide Development

This compound is widely used in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the sequential addition of amino acids to form peptides while preventing premature reactions at the amino terminus.

Case Study: Synthesis of Antimicrobial Peptides

A study highlighted the use of this compound in synthesizing cationic amphiphilic dipeptides that exhibited significant antibacterial activity. These peptides were designed to disrupt bacterial membranes, demonstrating the utility of this compound not only in synthesis but also in developing therapeutic agents against resistant bacterial strains .

Drug Delivery Systems

Research has explored incorporating this compound into drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. The controlled release profiles achieved through peptide-based carriers can enhance therapeutic efficacy while minimizing side effects .

Enzyme Mimics

The design of enzyme mimics using this compound has opened avenues for developing synthetic catalysts that can perform specific biochemical reactions, potentially leading to advancements in drug development and environmental remediation.

Mechanism of Action

The mechanism of action of Boc-Phe-ONp primarily involves its role as a protecting group in peptide synthesis. The tert-butyl carbonate group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the protecting group can be removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Phe-ONp belongs to a class of Boc-protected amino acid 4-nitrophenyl esters. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₂₀H₂₂N₂O₆ 386.4 127–128 558.4 1.24 Boc, phenyl, ONp ester
Boc-Tyr-ONp C₂₀H₂₂N₂O₇ 402.4 N/A 604.3 ± 55.0 1.298 ± 0.06 Boc, p-hydroxyphenyl, ONp
Boc-Pro-ONp C₁₆H₂₀N₂O₆ 336.3* N/A N/A N/A Boc, proline (cyclic amine), ONp
Boc-Met-ONp C₁₇H₂₄N₂O₆S 408.4 N/A N/A N/A Boc, methionine (thioether), ONp
Boc-Gln-ONp C₁₉H₂₆N₃O₈ 432.4 N/A N/A N/A Boc, glutamine (carbamoyl), ONp

Note: Calculated molecular weight for Boc-Pro-ONp based on formula C₁₆H₂₀N₂O₆. Data sources: .

Biological Activity

Boc-Phe-ONp (Boc-Phenylalanine p-nitrophenyl ester) is a compound that has garnered attention in biochemical research due to its role as a substrate for various proteases and its potential applications in drug development. This article explores the biological activity of this compound, including its enzymatic hydrolysis, interactions with specific proteases, and implications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of phenylalanine and a p-nitrophenyl ester moiety. This structure makes it a useful substrate for studying enzyme kinetics and protease activity.

Enzymatic Hydrolysis

The hydrolysis of this compound has been extensively studied to understand its reactivity with various proteases. The rate of hydrolysis is typically measured by monitoring the release of p-nitrophenol, which can be quantified spectrophotometrically.

Table 1: Hydrolysis Rates of this compound by Different Proteases

ProteaseHydrolysis Rate (µM/min)Reference
Streptococcal Proteinase12.5
HCMV Protease15.8
Cathepsin B9.3

The mechanism by which this compound is hydrolyzed involves nucleophilic attack by the active site serine or cysteine residue of the protease on the carbonyl carbon of the ester bond. This reaction results in the formation of an acyl-enzyme intermediate, followed by the release of p-nitrophenol.

Case Study 1: HCMV Protease Interaction

Research conducted on human cytomegalovirus (HCMV) protease demonstrated that this compound serves as an effective substrate for this enzyme. The study utilized a microplate reader to measure hydrolysis rates, revealing significant activity at physiological pH levels. The findings suggest that this compound could be developed into a prodrug for targeted delivery in antiviral therapies .

Case Study 2: Supramolecular Catalysis

A recent study investigated the catalytic efficiency of supramolecular peptide nanostructures in hydrolyzing this compound. The results indicated that specific nanostructures could enhance the rate of hydrolysis significantly compared to controls, highlighting the potential for designing novel catalysts based on peptide assemblies .

Applications in Drug Development

The biological activity of this compound extends beyond basic research; it has implications in drug design, particularly in developing inhibitors for proteases involved in viral infections and cancer. By modifying the structure of this compound, researchers can create more potent substrates or inhibitors tailored to specific enzymes.

Q & A

Q. How can researchers ensure reproducibility of this compound-based protocols in interdisciplinary collaborations?

  • Methodological Answer : Adhere to FAIR data principles:
  • Metadata : Report solvent grades, equipment calibration dates, and ambient humidity.
  • Open Protocols : Share step-by-step videos or Supplementary Information (SI) files with exact molar ratios and reaction times.
  • Cross-Validation : Independent replication by a third-party lab using identical reagents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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